molecular formula C16H24O8 B6596754 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone CAS No. 110365-01-0

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone

Cat. No.: B6596754
CAS No.: 110365-01-0
M. Wt: 344.36 g/mol
InChI Key: FQFYNHBRDVTSLE-UHFFFAOYSA-N
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Description

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone is a cyclic organic compound with the molecular formula C16H24O8. It is characterized by the presence of four oxygen atoms within its ring structure, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone typically involves the cyclization of linear precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7,10-tetraoxacyclododecane-2,5,8,11-tetrone
  • 1,5,9,13-tetraoxacyclohexadecane-2,6,10,14-tetrone

Uniqueness

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone is unique due to its specific ring size and the arrangement of oxygen atoms within the ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability .

Properties

IUPAC Name

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c17-13-5-6-15(19)23-11-3-4-12-24-16(20)8-7-14(18)22-10-2-1-9-21-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFYNHBRDVTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)CCC(=O)OCCCCOC(=O)CCC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469313
Record name 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110365-01-0
Record name 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 2
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 3
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 4
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 5
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone
Reactant of Route 6
1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone

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